Cefpodoxime Proxetil 4,7-seco-Dimer is a derivative of Cefpodoxime Proxetil, which is classified as a third-generation cephalosporin antibiotic. This compound exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. It is primarily used in the treatment of various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections. The compound undergoes hydrolysis in the body to release the active form, Cefpodoxime, which exerts its antibacterial effects.
Cefpodoxime Proxetil is synthesized from 7-aminocephalosporanic acid and methoxyiminoacetyl derivatives. It falls under the category of beta-lactam antibiotics, specifically within the cephalosporin class. The compound is characterized by its unique structure that includes a 3-methoxymethyl group and an isopropoxycarbonyl group, contributing to its stability and efficacy.
The synthesis of Cefpodoxime Proxetil involves several steps that can be optimized for industrial production. A notable method includes the reaction of chlorosulfonic acid with methanol to produce methoxy sulfonic acid, which is then used to etherify 7-aminocephalosporanic acid with trimethyl borate. This process eliminates the need for multiple protection and deprotection steps, leading to lower costs and higher yields .
The synthesis typically requires careful control of temperature (10°C to 25°C) and reaction times to ensure high purity and yield. The final product is isolated through crystallization techniques that ensure minimal contamination with impurities .
Cefpodoxime Proxetil has a complex molecular structure characterized by its beta-lactam ring fused with a thiazolidine ring. The molecular formula is with a molecular weight of 557.60 g/mol. The structure includes two asymmetric centers at positions 6 and 7 of the cephem nucleus .
Cefpodoxime Proxetil undergoes hydrolysis in vivo to produce Cefpodoxime, which interacts with bacterial cell wall synthesis mechanisms. The primary reaction involves the cleavage of the ester bond in Cefpodoxime Proxetil, leading to the release of the active antibiotic form .
The hydrolysis reaction can be represented as follows:
This reaction is facilitated by non-specific esterases present in human tissues.
Cefpodoxime works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, leading to the inhibition of transpeptidation—a critical step in peptidoglycan cross-linking.
The effectiveness against various pathogens is attributed to its ability to penetrate bacterial membranes effectively due to its unique chemical structure.
Cefpodoxime Proxetil is widely used in clinical settings for treating bacterial infections due to its broad-spectrum activity. Its applications include:
The compound's formulation into various delivery systems, such as dry suspensions and tablets, enhances its usability in different patient demographics .
Cefpodoxime Proxetil 4,7-seco-Dimer emerges during late-stage synthetic processes or under suboptimal storage conditions of the active pharmaceutical ingredient (API). Its formation occurs through nucleophilic displacement reactions where the β-lactam carbonyl of one Cefpodoxime Proxetil molecule undergoes attack by the C3' exocyclic methylene group of another molecule. This dimerization mechanism is facilitated by:
Chromatographic studies reveal this impurity constitutes up to 0.8% of commercial API batches without rigorous process controls. Its generation represents a yield-limiting factor as it consumes active monomeric species. Synthetic chemists mitigate its formation through:
Formation Mechanism | Critical Control Parameters | Analytical Detection Window (HPLC) |
---|---|---|
Nucleophilic displacement | Temperature (<20°C), reaction time | Relative Retention Time (RRT) 1.85 |
Alkali-catalyzed dimerization | Base catalyst concentration (<0.1 eq) | RRT 2.03 |
Thermal degradation | Drying temperature control (<40°C) | RRT 1.92 |
The 4,7-seco-Dimer retains the core bicyclic β-lactam scaffold characteristic of cephalosporins but exhibits distinctive structural deviations:
Comparative Structural Analysis:
Structural Feature | Cefpodoxime Proxetil Monomer | 4,7-seco-Dimer Impurity |
---|---|---|
Molecular Weight | 557.60 g/mol | 1115.19 g/mol |
β-Lactam Rings | Intact (2 active sites) | Opened/rearranged (inactive) |
Defined Stereocenters | 2 | 4 |
E/Z Isomerism | Single Z-configured oxime | Two Z-configured oximes |
Prodrug Ester Groups | 1 | 2 |
Table 3: Structural comparison between Cefpodoxime Proxetil and its dimeric impurity [3] [8] [9].
The 4,7-seco-Dimer (EP Impurity H) is stringently controlled under ICH Q3A(R2) guidelines mandating identification thresholds at 0.10% for APIs. Its regulatory status encompasses:
Analytical control strategies employ reverse-phase HPLC-UV (European Pharmacopoeia method) with relative retention time (RRT) calibration at approximately 1.8–2.0 minutes. Laboratories utilize commercially available reference standards (e.g., EDQM Batch 1.0) for system suitability verification. High-resolution mass spectrometry (HR-MS) confirms identity through diagnostic fragment ions at m/z 557.2 (cleaved monomer) and m/z 1116.18 ([M+H]+) [3] [4] [7].
Pharmacopeia | Designation | Identification Threshold | Qualification Threshold | Reference Standard Source |
---|---|---|---|---|
European (EP) | Impurity H | 0.05% | 0.15% | EDQM |
United States (USP) | Specified Impurity | 0.10% | 0.15% | USP |
ICH Guidelines | Degradation Product | 0.10% | 0.15% | Not specified |
The impurity's status necessitates pharmaceutical manufacturers to:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: